molecular formula C24H25FN4O2S B2697206 N-butyl-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1042906-00-2

N-butyl-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide

Cat. No.: B2697206
CAS No.: 1042906-00-2
M. Wt: 452.55
InChI Key: HHCTWBNGIHASED-UHFFFAOYSA-N
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Description

N-butyl-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a high-purity synthetic compound designed for pharmaceutical and biological research applications. This specialized chemical features a complex molecular architecture based on an imidazo[1,2-c]quinazolin-3-one core scaffold, a structural class known for significant therapeutic potential . The compound incorporates a 2-fluorobenzylsulfanyl substitution at the 5-position and an N-butyl propanamide chain at the 2-position of the heterocyclic system, modifications that potentially enhance its bioavailability and target binding affinity. Compounds within the imidazoquinazolinone class have demonstrated considerable research interest due to their diverse biological activities . Researchers investigating kinase inhibition pathways , particularly in oncology research, may find this compound valuable, as related quinazoline derivatives have shown potent activity against various cancer cell lines . The strategic incorporation of the fluorine atom on the phenyl ring typically improves metabolic stability and membrane permeability, while the sulfide linkage may contribute to electronic modulation of the core structure. This product is offered exclusively for research purposes in laboratory settings. It is strictly intended for use by qualified professionals and is classified as For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals, nor for household use. Researchers should consult the material safety data sheet prior to handling and employ appropriate safety precautions during experimentation.

Properties

IUPAC Name

N-butyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2S/c1-2-3-14-26-21(30)13-12-20-23(31)29-22(27-20)17-9-5-7-11-19(17)28-24(29)32-15-16-8-4-6-10-18(16)25/h4-11,20H,2-3,12-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCTWBNGIHASED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide typically involves multiple steps, including the formation of the imidazoquinazolinone core and the introduction of the fluorophenyl and butyl groups. Common synthetic routes may involve:

    Formation of the Imidazoquinazolinone Core: This step often involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the Butyl Chain: This step may involve alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-butyl-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide. For instance, derivatives containing the quinazoline scaffold have shown selective antiproliferative activity against various cancer cell lines including HCT-116 and MCF-7. These compounds exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells while sparing normal cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial properties. Similar quinazoline derivatives have been tested against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results in inhibiting microbial growth. The introduction of electron-withdrawing groups has been correlated with enhanced antibacterial activity, making this compound an attractive candidate for further investigation in antimicrobial therapy .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Treatment : Its ability to selectively target cancer cells positions it as a candidate for developing new anticancer drugs.
  • Infectious Diseases : With its antimicrobial properties, it could be explored as a treatment option for resistant bacterial infections.
  • Inflammatory Conditions : The compound may also exhibit anti-inflammatory properties similar to other quinazoline derivatives, warranting further exploration in inflammatory disease models.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

  • A study on methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates reported significant anticancer activity against human cancer cell lines, suggesting that modifications in the side chains can enhance bioactivity .
  • Research on new quinazolin derivatives demonstrated their efficacy against various bacteria and fungi, indicating a broad spectrum of antimicrobial activity that could be leveraged for drug development .

Mechanism of Action

The mechanism of action of N-butyl-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and imidazoquinazolinone core play crucial roles in its activity, potentially interacting with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Key Structural Analogs

The compound 3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide () shares the imidazo[1,2-c]quinazolin-3-one core but differs in substituents:

  • Sulfanyl Group Modification: Replaces the 2-fluorophenylmethyl with a 2-(3,4-dimethoxyphenyl)ethylamino-2-oxoethyl chain.
  • Propanamide Side Chain : Substitutes N-butyl with N-(2-furylmethyl), introducing a heteroaromatic furan group.

Structural and Functional Implications

Feature Target Compound Analog () Impact on Properties
Core Structure Imidazo[1,2-c]quinazolin-3-one Imidazo[1,2-c]quinazolin-3-one Shared planar scaffold enables similar target binding (e.g., kinases, ATP-binding proteins) .
Sulfanyl Substituent 5-[(2-fluorophenylmethyl)sulfanyl] 5-[(2-(3,4-dimethoxyphenyl)ethylamino)sulfanyl] Fluorophenyl enhances lipophilicity and π-π stacking; dimethoxyphenyl introduces polar methoxy groups, improving solubility .
Side Chain N-butyl propanamide N-(2-furylmethyl) propanamide Butyl increases metabolic stability but reduces solubility; furylmethyl may enhance target selectivity via hydrogen bonding .

Bioactivity and Target Profiling

highlights that compounds with structural similarities cluster into groups with correlated bioactivity profiles and protein target interactions. For example:

  • The target compound’s 2-fluorophenylmethylsulfanyl group may favor interactions with hydrophobic pockets in kinases (e.g., EGFR or VEGFR), as fluorine is a common bioisostere for improving binding affinity .
  • The analog’s dimethoxyphenyl substituent could shift activity toward targets requiring polar interactions, such as serotonin receptors or cytochrome P450 enzymes, due to its electron-rich aromatic system .

Broader Context of Sulfanyl- and Amide-Containing Compounds

While lists pesticide chemicals (e.g., flumetsulam, oxadixyl) with sulfonamide or acetamide groups, these differ fundamentally from the target compound’s imidazo[1,2-c]quinazolin core. However, the sulfanyl and amide functionalities are critical across drug classes:

  • Sulfanyl Groups : Enhance redox activity and metal chelation (e.g., in antithyroid drugs).
  • Amide Bonds : Improve metabolic stability compared to esters, as seen in protease inhibitors .

Research Findings and Implications

  • Structural Clustering Predicts Bioactivity: Hierarchical clustering () indicates that minor substituent changes significantly alter bioactivity. For instance, replacing fluorophenyl with dimethoxyphenyl may shift the compound from anticancer to anti-inflammatory applications .
  • Side Chain Optimization : The N-butyl group in the target compound likely extends half-life but may require formulation aids to mitigate solubility issues, whereas the furylmethyl analog’s polarity could reduce bioavailability .

Biological Activity

N-butyl-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a synthetic compound belonging to the imidazoquinazoline class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C24H27N5O4SC_{24}H_{27}N_{5}O_{4}S, with a molecular weight of approximately 481.6 g/mol. The presence of the imidazoquinazoline core and the fluorophenyl group are significant for its interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. It is hypothesized to inhibit certain cellular pathways by binding to active sites on target proteins, thereby affecting their function. The exact molecular targets are still under investigation; however, preliminary studies suggest involvement in:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Cell signaling modulation : It could interfere with signaling cascades that regulate cell proliferation and apoptosis.

Antidiabetic Activity

Recent studies have highlighted the potential of imidazoquinazoline derivatives as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate metabolism. The compound's analogs have demonstrated promising inhibitory activity against α-glucosidase, with IC50 values significantly lower than those of standard drugs like acarbose. For instance, some derivatives exhibited IC50 values ranging from 12.44 μM to 308.33 μM compared to acarbose's 750 μM .

Anticancer Activity

Imidazoquinazoline derivatives have also been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways. In vitro studies have shown that certain derivatives can inhibit cell growth in various cancer cell lines, suggesting their potential as anticancer agents.

Case Study 1: α-Glucosidase Inhibition

A series of substituted imidazoquinazolines were synthesized and evaluated for their α-glucosidase inhibitory activity. The results indicated that compounds with electron-donating substituents exhibited enhanced potency compared to those with electron-withdrawing groups. This study emphasizes the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Evaluation

In a study evaluating the anticancer effects of imidazoquinazoline derivatives, several compounds were tested against human cancer cell lines. Notably, one derivative showed a significant reduction in cell viability at low concentrations, indicating strong anticancer potential. The study concluded that further exploration into the structure-activity relationship (SAR) could lead to the development of effective anticancer therapies .

Table 1: Inhibitory Activity of Imidazoquinazoline Derivatives

Compound IDStructureIC50 (μM)Target Enzyme
6a-12.44α-Glucosidase
11j-150.00α-Glucosidase
I-8-<10RET Kinase

Table 2: Anticancer Activity Against Various Cell Lines

Compound IDCell LineIC50 (μM)Mechanism of Action
Derivative AMCF-720Apoptosis induction
Derivative BA54915Cell cycle arrest
Derivative CHeLa<5Inhibition of proliferation

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